molecular formula C7H12N2 B6250788 1-methyl-5-(propan-2-yl)-1H-pyrazole CAS No. 58442-49-2

1-methyl-5-(propan-2-yl)-1H-pyrazole

Cat. No. B6250788
CAS RN: 58442-49-2
M. Wt: 124.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-(propan-2-yl)-1H-pyrazole (1MPP) is an organic compound and a member of the pyrazole family. It is a colorless, volatile, and flammable liquid with a faint, sweet odor. 1MPP is a versatile compound that has a wide range of applications in the pharmaceutical and chemical industries. It is used in the synthesis of various pharmaceuticals, such as antifungal agents and anti-cancer drugs. It is also used as a fuel additive, a corrosion inhibitor, and a solvent for organic synthesis. 1MPP is a versatile compound and has been studied extensively for its potential applications in the scientific research field.

Scientific Research Applications

1-methyl-5-(propan-2-yl)-1H-pyrazole has been studied extensively for its potential applications in the scientific research field. It has been used as a catalyst in a variety of reactions, such as the synthesis of polymers, the formation of nanoparticles, and the synthesis of organic compounds. It has also been used as a solvent in the synthesis of organic compounds and in the extraction of proteins. 1-methyl-5-(propan-2-yl)-1H-pyrazole has also been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-cancer drugs.

Mechanism of Action

The mechanism of action of 1-methyl-5-(propan-2-yl)-1H-pyrazole is not completely understood. It is believed that 1-methyl-5-(propan-2-yl)-1H-pyrazole acts as a catalyst in a variety of reactions, such as the synthesis of polymers, the formation of nanoparticles, and the synthesis of organic compounds. It is also believed that 1-methyl-5-(propan-2-yl)-1H-pyrazole acts as a solvent in the extraction of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methyl-5-(propan-2-yl)-1H-pyrazole have not been studied extensively. However, it is believed that 1-methyl-5-(propan-2-yl)-1H-pyrazole may have a role in the regulation of cellular processes, such as gene expression and cell growth. It is also believed that 1-methyl-5-(propan-2-yl)-1H-pyrazole may have a role in the metabolism of fatty acids and the production of energy.

Advantages and Limitations for Lab Experiments

The advantages of using 1-methyl-5-(propan-2-yl)-1H-pyrazole in lab experiments are that it is a versatile compound and can be used in a variety of reactions. It is also a cost-effective compound and can be used in a wide range of applications. The main limitation of 1-methyl-5-(propan-2-yl)-1H-pyrazole is its flammability. Therefore, it should be handled with caution and stored in a safe place.

Future Directions

The future directions for 1-methyl-5-(propan-2-yl)-1H-pyrazole research include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical and chemical industries. Additionally, further research should be conducted into the potential toxicity of 1-methyl-5-(propan-2-yl)-1H-pyrazole and its potential uses as a fuel additive. Furthermore, research should be conducted into the potential applications of 1-methyl-5-(propan-2-yl)-1H-pyrazole in the synthesis of nanoparticles and the development of new pharmaceuticals.

Synthesis Methods

1-methyl-5-(propan-2-yl)-1H-pyrazole can be synthesized through a variety of methods. The most common method is the condensation reaction of ethyl methyl ketone with hydrazine hydrate, which yields 1-methyl-5-(propan-2-yl)-1H-pyrazole in a yield of approximately 70%. Other methods of synthesis include the reaction of ethyl methyl ketone with hydrazine sulfate, the reaction of ethyl methyl ketone with hydroxylamine hydrochloride, and the reaction of ethyl methyl ketone with hydrazine monohydrate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-5-(propan-2-yl)-1H-pyrazole involves the reaction of 2-bromo-3-methylpyrazine with isopropylmagnesium bromide followed by reaction with propionaldehyde.", "Starting Materials": [ "2-bromo-3-methylpyrazine", "isopropylmagnesium bromide", "propionaldehyde" ], "Reaction": [ "Step 1: 2-bromo-3-methylpyrazine is reacted with isopropylmagnesium bromide in anhydrous ether to form 1-methyl-3-(propan-2-yl)pyrazole.", "Step 2: Propionaldehyde is added to the reaction mixture and the resulting mixture is heated to reflux for several hours to form 1-methyl-5-(propan-2-yl)-1H-pyrazole.", "Step 3: The reaction mixture is cooled and the product is isolated by filtration and recrystallization." ] }

CAS RN

58442-49-2

Product Name

1-methyl-5-(propan-2-yl)-1H-pyrazole

Molecular Formula

C7H12N2

Molecular Weight

124.2

Purity

95

Origin of Product

United States

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